molecular formula C24H21ClN4O4 B5174873 (2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B5174873
M. Wt: 464.9 g/mol
InChI Key: IYDFTRGVQGIENU-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylaniline , 4-methoxy-2-nitrobenzaldehyde , and 2,5-dimethylpyrrole . The key steps in the synthesis may involve:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to construct the pyrrole ring.

    Functional group transformations: to introduce the cyano and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield amines , while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

(2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide:

Properties

IUPAC Name

(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-14-5-6-19(25)11-21(14)27-24(30)18(13-26)10-17-9-15(2)28(16(17)3)22-8-7-20(33-4)12-23(22)29(31)32/h5-12H,1-4H3,(H,27,30)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFTRGVQGIENU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.